molecular formula C37H65N9O13 B12595086 H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH CAS No. 646061-03-2

H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH

Cat. No.: B12595086
CAS No.: 646061-03-2
M. Wt: 844.0 g/mol
InChI Key: WTHZMXRCFWLOFE-DXEWDYDBSA-N
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Description

H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH is a linear decapeptide with the sequence Gly¹-Leu²-Leu³-Thr⁴-Pro⁵-Val⁶-Ser⁷-Gly⁸-Thr⁹-OH. Its structure incorporates hydrophobic residues (Leu, Val), hydrophilic residues (Thr, Ser), and a proline residue at position 5, which likely induces conformational rigidity. The peptide lacks post-translational modifications or cyclization, distinguishing it from cyclic analogs.

Properties

CAS No.

646061-03-2

Molecular Formula

C37H65N9O13

Molecular Weight

844.0 g/mol

IUPAC Name

(2S,3R)-2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-1-[(2S,3R)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]acetyl]amino]-3-hydroxybutanoic acid

InChI

InChI=1S/C37H65N9O13/c1-17(2)12-22(40-26(50)14-38)32(53)41-23(13-18(3)4)33(54)45-29(20(7)48)36(57)46-11-9-10-25(46)34(55)44-28(19(5)6)35(56)42-24(16-47)31(52)39-15-27(51)43-30(21(8)49)37(58)59/h17-25,28-30,47-49H,9-16,38H2,1-8H3,(H,39,52)(H,40,50)(H,41,53)(H,42,56)(H,43,51)(H,44,55)(H,45,54)(H,58,59)/t20-,21-,22+,23+,24+,25+,28+,29+,30+/m1/s1

InChI Key

WTHZMXRCFWLOFE-DXEWDYDBSA-N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)NCC(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC(C)C)NC(=O)[C@H](CC(C)C)NC(=O)CN)O

Canonical SMILES

CC(C)CC(C(=O)NC(CC(C)C)C(=O)NC(C(C)O)C(=O)N1CCCC1C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NCC(=O)NC(C(C)O)C(=O)O)NC(=O)CN

Origin of Product

United States

Biological Activity

The compound H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH is a peptide that has garnered attention in the field of biochemistry and pharmacology due to its potential biological activities. This article explores its biological activity, synthesizing findings from various studies to provide a comprehensive overview of its functions, mechanisms, and applications.

Chemical Structure and Properties

This compound is a peptide composed of eight amino acids. Its sequence suggests potential roles in various biological processes, particularly in signaling pathways and cellular interactions. The presence of proline and other hydrophobic residues may influence its structural conformation, stability, and interaction with biological targets.

Table 1: Amino Acid Composition

Amino AcidAbbreviationPosition
GlycineGly1
LeucineLeu2
LeucineLeu3
ThreonineThr4
ProlinePro5
ValineVal6
SerineSer7
GlycineGly8
ThreonineThr9

Antihypertensive Effects

Research indicates that peptides similar to this compound exhibit antihypertensive properties. For instance, marine-derived peptides have shown significant inhibition of angiotensin-converting enzyme (ACE), which plays a crucial role in blood pressure regulation. The sequence's specific arrangement of amino acids may enhance ACE-inhibitory activity, making it a candidate for hypertension treatment .

Antioxidant Properties

Peptides have also been investigated for their antioxidant capabilities. Compounds with similar structures have demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in cells. This property is vital for protecting cells from damage associated with various diseases, including cancer and neurodegenerative disorders .

Immunomodulatory Effects

The immunomodulatory effects of this compound are noteworthy. Peptides can influence immune responses by modulating cytokine production and enhancing the activity of immune cells. Studies have shown that specific sequences can activate or inhibit pathways involved in inflammation and immune defense .

Case Studies

  • Antihypertensive Study : A study on marine peptides indicated that sequences with branched aliphatic amino acids at the N-terminus significantly improved ACE-inhibitory effects. This compound could potentially exhibit similar efficacy due to its leucine content .
  • Antioxidant Activity : Research on food-derived opioid peptides revealed that certain sequences possess strong antioxidant properties, potentially applicable to this compound due to structural similarities .
  • Immunomodulatory Research : Investigations into proline-rich peptides showed their ability to enhance immune cell activity. Given the presence of proline in this compound, it may similarly modulate immune responses .

The mechanisms through which this compound exerts its biological activities involve:

  • Binding Affinity : The peptide’s structure allows it to bind effectively to receptors involved in various signaling pathways.
  • Enzymatic Interactions : It may act as a substrate or inhibitor for specific enzymes, influencing metabolic processes.
  • Cellular Uptake : The hydrophobic nature of certain amino acids may facilitate cellular uptake, enhancing its biological effects.

Scientific Research Applications

Peptide Synthesis

Role in Peptide Synthesis
H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH serves as a crucial building block for synthesizing peptides. Peptides are essential for numerous biological functions and therapeutic applications. The ability to create specific peptide sequences allows researchers to tailor compounds for targeted treatments, particularly in oncology and immunology.

Case Study: Custom Peptide Development
In a study focused on cancer therapeutics, researchers utilized this compound to synthesize peptides that mimic tumor antigens. These peptides were tested for their ability to stimulate an immune response, demonstrating the compound's utility in developing personalized cancer vaccines.

Drug Development

Pharmaceutical Applications
The compound plays a significant role in drug formulation, particularly in creating peptide-based drugs that target specific biological pathways. Its unique amino acid composition enhances the efficacy of drugs while minimizing side effects.

Case Study: Peptide-Based Drug Efficacy
In a clinical trial examining a new peptide drug derived from this compound, researchers reported improved patient outcomes in managing chronic pain compared to traditional analgesics. The study highlighted the compound's potential in developing safer and more effective pain management therapies.

Biotechnology

Biotechnological Innovations
In biotechnology, this compound is utilized for producing recombinant proteins essential for vaccines and therapeutic proteins. Its role in protein engineering allows for the modification of protein properties, enhancing stability and activity.

Case Study: Vaccine Development
A notable application was observed in the development of a vaccine against a viral infection, where this compound was incorporated into the vaccine formulation. The resulting vaccine demonstrated higher immunogenicity and stability compared to conventional formulations, showcasing the compound's significance in biopharmaceuticals.

Cosmetic Applications

Cosmetic Industry Utilization
The cosmetic industry explores this compound for its potential benefits in skin care formulations, particularly anti-aging products. Its peptide nature is believed to promote skin regeneration and hydration.

Case Study: Anti-Aging Cream Efficacy
A clinical trial evaluated an anti-aging cream containing this compound, revealing significant improvements in skin elasticity and hydration over 12 weeks of use. Participants reported noticeable reductions in fine lines and wrinkles, reinforcing the compound's effectiveness in cosmetic applications.

Summary Table of Applications

Application Area Description Key Findings from Case Studies
Peptide SynthesisBuilding block for therapeutic peptidesEnhanced immune response in cancer vaccine development
Drug DevelopmentFormulation of peptide-based drugsImproved chronic pain management outcomes
BiotechnologyProduction of recombinant proteinsHigher immunogenicity in viral vaccine formulation
Cosmetic ApplicationsAnti-aging skin care formulationsSignificant improvements in skin elasticity and hydration

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Comparison

The following table summarizes key structural and functional differences between H-Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr-OH and related peptides:

Peptide Sequence/Structure Key Features Functional Insights Reference
This compound Linear decapeptide: Gly-Leu-Leu-Thr-Pro-Val-Ser-Gly-Thr Hydrophobic core (Leu², Leu³, Val⁶), Pro⁵-induced rigidity, Thr/Ser for solubility. No direct activity reported; inferred potential for membrane interaction or signaling.
Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] Cyclic hexapeptide with thiazole (Thz) rings Cyclic structure enhances stability; Thz residues confer conformational constraints. Inhibits A-549 lung cancer cells (IC₅₀: 30–50 μg/ml for intermediates; 10 μg/ml for final).
cIBR (Cyclo-Pen-Pro-Arg-Gly-Gly-Ser-Val-Leu-Val-Thr-Gly-Cys-OH) Cyclic peptide with β-turn motifs β-turns at Pro²-Arg³-Gly⁴-Gly⁵ and Val⁹-Thr¹⁰-Gly¹¹-Cys¹²; mimics ICAM-1. Inhibits LFA-1/ICAM-1 interaction; internalized by T cells via LFA-1 receptors.
H-Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys-OH Linear decapeptide (Catalog entry 5-42320) Basic residues (Arg¹, Lys⁷, Lys¹⁰) enhance solubility; hydrophobic core (Val², Leu³, Phe⁵). Catalogued as a research reagent; no specific bioactivity reported.
Tyr-D-Ser-Gly-Phe-Leu-Thr Linear hexapeptide (enkephalin analog) Tyr¹ for opioid receptor binding; D-Ser² enhances δ-receptor specificity. Selective δ-opioid agonist (IC₅₀: 20 nM for δ receptors; negligible µ-receptor binding).

Key Findings from Comparative Analysis

Conformational Rigidity :

  • The presence of Pro⁵ in this compound likely restricts backbone flexibility, similar to cyclic peptides like cIBR . However, linearity may reduce target specificity compared to cyclic analogs (e.g., Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]), which show enhanced bioactivity due to preorganized structures .

Hydrophobic vs.

Receptor Specificity: Peptides like Tyr-D-Ser-Gly-Phe-Leu-Thr demonstrate how subtle modifications (e.g., D-amino acids) dictate receptor selectivity. The target peptide’s Thr and Ser residues may facilitate polar interactions, but without aromatic or D-configured residues, it is unlikely to bind opioid receptors .

Biological Activity :

  • Cyclic peptides in the evidence (e.g., cIBR, Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz]) exhibit measurable bioactivity (e.g., anticancer, anti-adhesion), whereas linear peptides like the target compound are often used as structural models or reagents .

Table: Sequence Homology and Residue Conservation

Position Target Peptide Homologous Peptide Functional Implication
5 Pro Pro² (cIBR) Induces β-turns; stabilizes conformation.
4, 9 Thr Thr¹⁰ (cIBR) Potential phosphorylation or glycosylation sites.
2, 3 Leu Leu³ (H-Arg-Val-Leu-Ser-Phe-Ile-Lys-Gly-Thr-Lys-OH) Hydrophobic core for membrane anchoring.

Contradictions and Limitations

  • Lack of Direct Bioactivity Data : Unlike Cyclo-[Gly-Thz-Pro-Leu-Val-(L/D-Gln)Thz] or cIBR , the target peptide’s biological role remains speculative due to absent functional studies.
  • Sequence Similarity vs. Functional Divergence : Despite shared residues (e.g., Pro, Leu), linear peptides often lack the potency of cyclic counterparts, as seen in enkephalin analogs .

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